molecular formula C17H12F3NS B2700469 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338749-96-5

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No. B2700469
CAS RN: 338749-96-5
M. Wt: 319.35
InChI Key: ZLIIWQVHKDHTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline are currently unknown. The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Mode of Action

The mode of action of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline The compound may interact with its targets through a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The specifics of this interaction and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline Compounds with a trifluoromethyl group have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . The downstream effects of these pathways are still under investigation.

properties

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NS/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIIWQVHKDHTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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